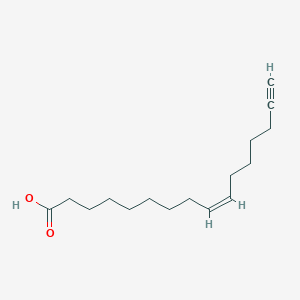
(Z)-hexadec-9-en-15-ynoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitoleic Acid Alkyne can be synthesized from palmitoleic acid through a series of chemical reactionsThis process typically involves the use of halogenation followed by elimination reactions to form the alkyne group .
Industrial Production Methods
Industrial production of Palmitoleic Acid Alkyne often involves large-scale chemical synthesis using similar methods as described above. The process may include solvent crystallization and molecular distillation to purify the compound. For example, sea buckthorn pulp oil can be converted to its corresponding mixed fatty acids, which are then subjected to crystallization and distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Palmitoleic Acid Alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different products.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The alkyne group can participate in substitution reactions, particularly in click chemistry
Common Reagents and Conditions
Common reagents used in these reactions include halogens for halogenation, bases for elimination reactions, and catalysts for click chemistry. Conditions often involve specific temperatures and solvents to optimize the reaction yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, click chemistry reactions with Palmitoleic Acid Alkyne can result in the formation of triazoles, which are useful in various biochemical applications .
Scientific Research Applications
Palmitoleic Acid Alkyne has a wide range of scientific research applications:
Chemistry: Used in click chemistry to study molecular interactions and modifications.
Biology: Employed in the study of protein palmitoylation, which is crucial for understanding protein function and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory properties and its role in wound healing.
Industry: Utilized in the development of new materials and biochemical assays
Mechanism of Action
The mechanism of action of Palmitoleic Acid Alkyne involves its ability to participate in click chemistry reactions, which allows it to label and modify proteins. This labeling is particularly useful in studying protein palmitoylation, where the alkyne group can be used to tag palmitoylated proteins for further analysis . Additionally, its anti-inflammatory properties are thought to be mediated through the inhibition of pro-inflammatory cytokines and neutrophil migration .
Comparison with Similar Compounds
Similar Compounds
- Linoleic Acid Alkyne
- Stearic Acid Alkyne
- Oleic Acid Alkyne
Uniqueness
Palmitoleic Acid Alkyne is unique due to its specific structure, which includes an ω-terminal alkyne group. This modification allows it to be used in click chemistry reactions, making it particularly valuable for studying protein palmitoylation. Unlike other similar compounds, Palmitoleic Acid Alkyne has been shown to specifically label wild-type Wnt3a in mouse fibroblast L-cells, highlighting its specificity and utility in biochemical research .
Properties
IUPAC Name |
(Z)-hexadec-9-en-15-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h1,7-8H,3-6,9-15H2,(H,17,18)/b8-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICMJXPKCLXTLV-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC=CCCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCC/C=C\CCCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
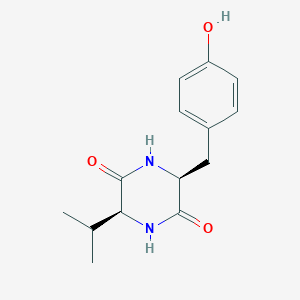
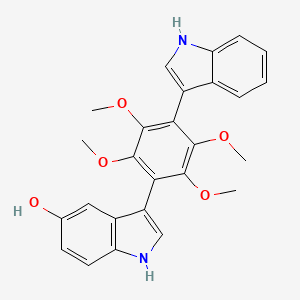
![cyclo[D-Ala-D-Trp-Unk-D-Ala-D-Val-DL-Leu-DL-Val]](/img/structure/B8070041.png)
![methyl (1S,15R,17S,18S)-17-ethyl-6-[(1S,12R,14R,15Z,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8070048.png)
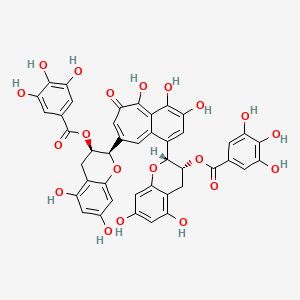
![6-chloro-4-[2-(1,2,2,3,3-pentadeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B8070059.png)
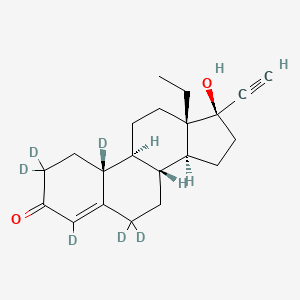
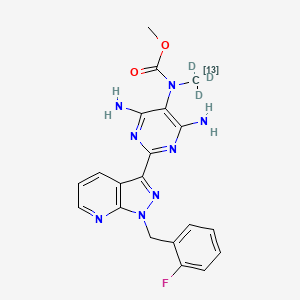
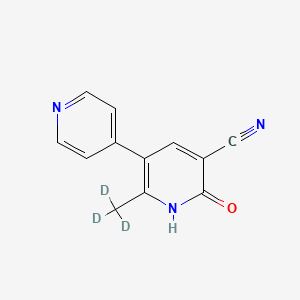
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl-d4]amino]methyl]-2-furanyl]-4-quinazolinamine,4-methylbenzenesulfonicacid](/img/structure/B8070108.png)
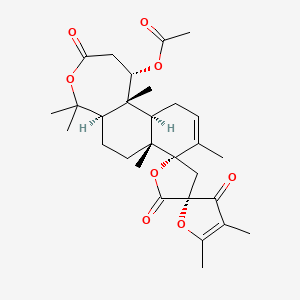
![(17E)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B8070123.png)
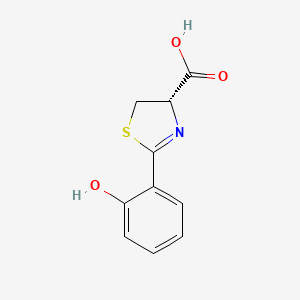
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/structure/B8070136.png)
